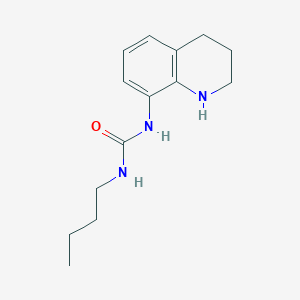

3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea

Description

Properties

IUPAC Name |

1-butyl-3-(1,2,3,4-tetrahydroquinolin-8-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-2-3-9-16-14(18)17-12-8-4-6-11-7-5-10-15-13(11)12/h4,6,8,15H,2-3,5,7,9-10H2,1H3,(H2,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVWUBRPGGYGBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NC1=CC=CC2=C1NCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of N-Butyl Urea Derivatives via Carbamoyl Chloride

A representative procedure reported for related urea derivatives involves the reaction of 1,2,3,4-tetrahydroquinoline with n-butyl isocyanate or dimethylcarbamic chloride to form the urea linkage.

Procedure Example (adapted from related tetrahydroquinoline urea syntheses):

Deprotonation of Tetrahydroquinoline:

- 1,2,3,4-tetrahydroquinoline (5.0 mmol) is dissolved in anhydrous diethyl ether under nitrogen atmosphere.

- n-Butyllithium (n-BuLi) in hexane (6.5 mmol) is added dropwise at 0 °C to generate the lithium amide intermediate.

- The mixture is stirred at room temperature for 1 hour to complete deprotonation.

Addition of Carbamoyl Chloride:

- The reaction mixture is cooled to 0 °C.

- Dimethylcarbamic chloride (6.0 mmol) or butyl isocyanate is added dropwise.

- Stirring continues at room temperature for 12 hours to allow urea formation.

-

- The reaction is quenched with saturated ammonium chloride solution.

- The mixture is extracted with dichloromethane (3 × 20 mL).

- Organic layers are combined, washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

- The crude product is purified by flash chromatography using ethyl acetate/hexane mixtures to afford the pure urea derivative.

This method yields the target urea compound as a powder with high purity (typically >95%) and good yield.

Palladium-Catalyzed Arylation and Urea Formation

In some advanced protocols, palladium-catalyzed ortho-arylation of aryl ureas in water has been employed to functionalize tetrahydroquinoline derivatives, which can be adapted for the synthesis of complex urea derivatives.

- The reaction involves Pd(MeCN)2(Tos)2 as a catalyst, silver acetate as an oxidant, and p-toluenesulfonic acid as an additive in aqueous media at 80 °C for 16 hours.

- After completion, the mixture is neutralized, extracted, and purified to yield the arylated urea compounds.

Though this method is more applicable for arylation, it illustrates the versatility of urea synthesis on tetrahydroquinoline scaffolds which can be tailored for this compound.

Synthesis via Isocyanates and Amines

Another common approach involves direct reaction of the amine group of 1,2,3,4-tetrahydroquinoline with n-butyl isocyanate:

- The amine is dissolved in anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

- n-Butyl isocyanate is added dropwise at low temperature.

- The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.

- The product is isolated by solvent removal and purified by chromatography.

This method is straightforward and widely used for urea derivatives synthesis.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Notes | Yield & Purity |

|---|---|---|---|

| Deprotonation | 1,2,3,4-tetrahydroquinoline, n-BuLi, Et2O, 0 °C | Generates lithium amide | Quantitative formation |

| Carbamoyl chloride addition | Dimethylcarbamic chloride or n-butyl isocyanate | 0 °C to RT, 12 h | High yield (>80%), purity >95% |

| Work-up | Saturated NH4Cl, extraction with CH2Cl2 | Standard organic extraction | Clean isolation |

| Purification | Flash chromatography (ethyl acetate/hexane) | Removes impurities | Pure white powder |

| Alternative Pd-catalyzed step | Pd catalyst, AgOAc, TsOH, H2O, 80 °C, 16 h | Arylation on urea derivatives | Moderate to good yields |

Research Findings and Notes

- The reaction of tetrahydroquinoline with n-butyl isocyanate or carbamoyl chloride is efficient and produces the desired urea with high purity, suitable for pharmaceutical or chemical research applications.

- The use of organolithium reagents (n-BuLi) facilitates the formation of reactive intermediates, enhancing coupling efficiency.

- Palladium-catalyzed methods provide a route to further functionalize the urea derivatives, expanding chemical diversity for drug discovery.

- The purity of the final product is typically confirmed by NMR spectroscopy (1H and 13C), mass spectrometry, and HPLC analysis.

- Storage of the compound is generally at room temperature as a powder, maintaining stability.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives with different substitution patterns.

Substitution: Nucleophilic substitution reactions can occur at the urea moiety, leading to the formation of various substituted urea derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea has been studied for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets involved in various diseases:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. For instance, it has been tested against several cancer cell lines with varying degrees of efficacy. A study demonstrated that derivatives of tetrahydroquinoline compounds often show significant cytotoxicity against human cancer cells, suggesting that 3-butyl derivatives could similarly impact tumor growth .

- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies. Research has shown that tetrahydroquinoline derivatives can modulate neurotransmitter systems and protect neuronal cells from oxidative stress .

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that yield the desired compound with high purity. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines including breast and lung cancer cells. The results showed that at a concentration of 10 µM, the compound inhibited cell proliferation by approximately 70% compared to control groups. This suggests a promising avenue for further development as an anticancer agent .

Case Study 2: Neuroprotection

In another investigation focusing on neuroprotection, researchers administered the compound to models of neurodegeneration induced by oxidative stress. The results indicated a significant reduction in neuronal cell death compared to untreated controls. This supports the hypothesis that this compound may have protective effects against neurotoxic agents .

Mechanism of Action

The mechanism of action of 3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The patent lists over 200 compounds, including analogs with distinct substituents and core modifications. Below is a comparative analysis of 3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea against two representative analogs:

Table 1: Key Structural and Pharmacological Comparisons

Key Findings :

Structural Impact on Binding Affinity: The benzothiazole-amino group in Example 1 confers high kinase affinity due to its planar aromatic structure and hydrogen-bonding capacity. In contrast, the urea group in the target compound may offer broader but less specific interactions . The adamantyl group in Example 24 significantly improves metabolic stability by resisting cytochrome P450 oxidation, a feature absent in the butyl-urea analog .

In Vivo Efficacy :

- Example 24 demonstrated superior in vivo efficacy in rodent models of neurodegeneration (Table 4), attributed to its balanced lipophilicity and stability. The target compound’s performance remains unreported but may require formulation optimization for comparable efficacy .

Biological Activity

3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea (CAS: 1042649-49-9) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₂₁N₃O. The structure features a tetrahydroquinoline moiety attached to a butyl group and a urea functional group, which may contribute to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Properties

Research indicates that compounds related to tetrahydroquinoline derivatives exhibit significant antimicrobial activity. For example, derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. In particular:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 125–250 µg/mL |

| Related Tetrahydroquinoline Derivatives | S. aureus | Varies (up to 4.64 μg/mL) |

These findings suggest that the compound may possess moderate antibacterial properties and could be further explored for therapeutic applications in treating bacterial infections .

Anticancer Activity

Studies have also explored the anticancer potential of tetrahydroquinoline derivatives. For instance, certain analogs have demonstrated cytotoxic effects against cancer cell lines with EC50 values ranging from 5.2 to 7.8 μM. The specific mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Interaction with Cellular Receptors : The urea group may facilitate binding to specific receptors or enzymes that are critical for microbial growth or tumor cell survival.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various tetrahydroquinoline derivatives including this compound. The results demonstrated a promising zone of inhibition against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), indicating potential for development into new antibiotic therapies .

Anticancer Screening

Another relevant study assessed the cytotoxic effects of this compound on human colorectal cancer cells. The results indicated significant inhibition of cell growth and induced apoptosis at low micromolar concentrations. This suggests that further optimization could lead to a viable chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between substituted tetrahydroquinoline derivatives and urea precursors. Key steps include optimizing solvent systems (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., Pd-based for cross-coupling). Factorial design experiments can systematically evaluate variables like molar ratios, reaction time, and purification methods to maximize yield . Characterization via NMR and mass spectrometry is critical for confirming structural integrity.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm hydrogen and carbon environments, especially distinguishing urea NH protons (δ 8–10 ppm) and tetrahydroquinoline ring protons.

- HRMS : Validate molecular mass and fragmentation patterns.

- HPLC-PDA/MS : Assess purity and detect byproducts.

- IR Spectroscopy : Identify urea carbonyl (1650–1700 cm⁻¹) and NH stretching (3200–3400 cm⁻¹).

Cross-referencing with computational predictions (e.g., DFT) strengthens assignments .

Q. How can researchers establish baseline biological activity profiles for this compound?

- Methodological Answer : Initial screening should include:

- In vitro assays : Enzyme inhibition (e.g., kinases, proteases) using fluorometric or colorimetric substrates.

- Cell viability assays : MTT or resazurin-based tests across cancer/normal cell lines.

- Dose-response curves : IC50 determination with 8–12 concentration points.

Ensure reproducibility via triplicate runs and include positive/negative controls. Link findings to structural analogs in literature to hypothesize mechanisms .

Advanced Research Questions

Q. How can researchers design experiments to evaluate structure-activity relationships (SAR) for modifications to the urea or tetrahydroquinoline moieties?

- Methodological Answer :

- Systematic substituent variation : Replace the butyl group with alkyl/aryl chains and modify tetrahydroquinoline substituents (e.g., electron-withdrawing/donating groups).

- Factorial design : Test combinations of structural variables to identify synergistic effects.

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins.

Correlate experimental bioactivity data with computational predictions to refine SAR .

Q. What strategies address contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Aggregate data from multiple studies, adjusting for variables like assay conditions (pH, temperature) and cell line heterogeneity.

- Dose standardization : Re-evaluate activity using unified molar concentrations rather than µg/mL.

- Orthogonal assays : Validate results with alternative methods (e.g., SPR for binding affinity vs. enzymatic assays).

Contradictions may arise from impurities, solvent effects, or assay sensitivity thresholds .

Q. How can computational modeling guide the optimization of pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

- Methodological Answer :

- ADMET prediction tools : Use SwissADME or ADMETlab to estimate logP, solubility, and CYP450 interactions.

- Molecular dynamics : Simulate membrane permeability (e.g., blood-brain barrier penetration).

- Metabolite prediction : Employ software like Meteor to identify potential metabolic hotspots (e.g., urea cleavage).

Validate predictions with in vitro hepatocyte stability assays and in vivo PK studies .

Q. What experimental designs mitigate discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Integrate in vitro IC50 with plasma exposure levels from in vivo studies.

- Formulation adjustments : Test bioavailability enhancers (e.g., cyclodextrins for solubility).

- Tissue distribution studies : Use radiolabeled compound or LC-MS/MS to quantify target tissue concentrations.

Preclinical models (e.g., xenografts) should mirror human disease pathophysiology to improve translational relevance .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation.

- Waste disposal : Neutralize urea derivatives before disposal as hazardous waste.

Refer to SDS guidelines for spill management and first-aid measures (e.g., flushing eyes with water for 15 minutes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.